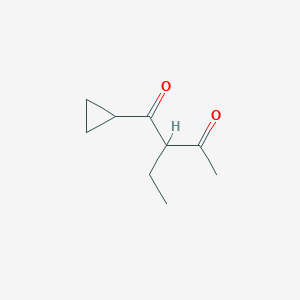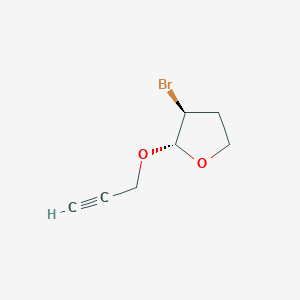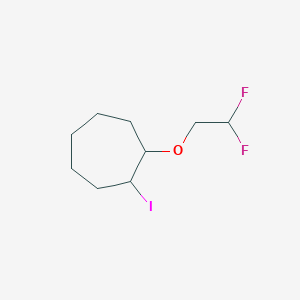
1-Cyclopropyl-2-ethylbutane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-2-ethylbutane-1,3-dione is an organic compound with the molecular formula C9H14O2 This compound is characterized by the presence of a cyclopropyl group attached to a butane-1,3-dione backbone It is a colorless to pale yellow liquid with a distinct odor
準備方法
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-2-ethylbutane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of cyclopropylvinyl acetate with ethyl acetoacetate under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-Cyclopropyl-2-ethylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
1-Cyclopropyl-2-ethylbutane-1,3-dione has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-cyclopropyl-2-ethylbutane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. The cyclopropyl group and the dione moiety play crucial roles in its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
Cyclopropylbutane-1,3-dione: Similar in structure but lacks the ethyl group.
Cyclohexane-1,3-dione: Contains a six-membered ring instead of a cyclopropyl group.
Indane-1,3-dione: Features an indane ring system, differing significantly in structure.
Uniqueness
1-Cyclopropyl-2-ethylbutane-1,3-dione is unique due to the presence of both a cyclopropyl group and an ethyl group attached to the butane-1,3-dione backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
1-cyclopropyl-2-ethylbutane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-3-8(6(2)10)9(11)7-4-5-7/h7-8H,3-5H2,1-2H3 |
InChIキー |
QXWQGFBQQNCEJK-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)C)C(=O)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Amino-8-hydroxy-5,7-diazaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B13079939.png)





![4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079983.png)
![N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane](/img/structure/B13079988.png)
![4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid](/img/structure/B13079993.png)


![{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13080008.png)
